
3-(2,2-Dimethylpropylidene)-2-methylidenecyclohexan-1-ol;3-(2,2-dimethylpropylidene)-4-methylidenecyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Omalizumab is a recombinant DNA-derived humanized monoclonal antibody that specifically targets and binds to immunoglobulin E (IgE). It is primarily used to treat severe allergic asthma, chronic idiopathic urticaria, and nasal polyps . Omalizumab works by inhibiting the binding of IgE to its receptors on mast cells and basophils, thereby preventing the release of inflammatory mediators that cause allergic reactions .
Vorbereitungsmethoden
Omalizumab is produced using suspension cell culture techniques with a Chinese Hamster Ovary (CHO) cell line . The production process involves the expression of the monoclonal antibody in CHO cells, followed by purification and formulation into a powder for injection . The industrial production of omalizumab requires stringent conditions to ensure the stability and efficacy of the final product.
Analyse Chemischer Reaktionen
Omalizumab, being a monoclonal antibody, does not undergo typical small molecule chemical reactions such as oxidation, reduction, or substitution. Instead, its primary interactions are with biological molecules, specifically IgE. The binding of omalizumab to IgE prevents IgE from interacting with its receptors on immune cells, thereby inhibiting the allergic response . The major product of this interaction is the formation of an omalizumab-IgE complex, which is then cleared from the circulation.
Wissenschaftliche Forschungsanwendungen
Omalizumab has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is used to study and treat various allergic conditions, including asthma, chronic idiopathic urticaria, and nasal polyps . In clinical research, omalizumab has been shown to improve asthma control, reduce exacerbations, and decrease the need for corticosteroids . Additionally, it is being investigated for its potential use in treating other IgE-mediated conditions, such as food allergies .
Wirkmechanismus
Omalizumab exerts its effects by binding to the C-epsilon-3 locus of IgE, the domain at which IgE binds to its high-affinity receptor (Fc-epsilon-RI) on mast cells and basophils . By neutralizing free IgE, omalizumab reduces the levels of circulating IgE and prevents it from interacting with Fc-epsilon-RI. This leads to a decrease in the activation and release of inflammatory mediators, thereby mitigating allergic reactions .
Vergleich Mit ähnlichen Verbindungen
Omalizumab is unique among monoclonal antibodies due to its specific targeting of IgE. Other biologic therapies for severe asthma include mepolizumab, reslizumab, and benralizumab, which target interleukin-5 (IL-5) or its receptor . Dupilumab targets the interleukin-4 receptor and is effective in treating nasal polyposis and atopic dermatitis . Tezepelumab, an anti-thymic stromal lymphopoietin (TSLP) monoclonal antibody, has also shown promise in reducing asthma exacerbations . Each of these biologics has distinct mechanisms of action and is chosen based on the specific characteristics and needs of the patient.
Eigenschaften
CAS-Nummer |
9055-70-3 |
|---|---|
Molekularformel |
C48H80O4 |
Molekulargewicht |
721.1 g/mol |
IUPAC-Name |
3-(2,2-dimethylpropylidene)-2-methylidenecyclohexan-1-ol;3-(2,2-dimethylpropylidene)-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/4C12H20O/c2*1-9-5-6-11(13)7-10(9)8-12(2,3)4;2*1-9-10(8-12(2,3)4)6-5-7-11(9)13/h4*8,11,13H,1,5-7H2,2-4H3 |
InChI-Schlüssel |
UMDARFJWVLMIOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C=C1CCCC(C1=C)O.CC(C)(C)C=C1CCCC(C1=C)O.CC(C)(C)C=C1CC(CCC1=C)O.CC(C)(C)C=C1CC(CCC1=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-dimethyl-6-methylidene-5-propan-2-ylpiperidine;2,2-dimethyl-5-methylidene-4-propan-2-ylpyrrolidine;5-methylidene-6-propan-2-yl-4-azaspiro[2.5]octane;2-methylidene-3-propan-2-ylpiperidine;6-propan-2-yl-4-azaspiro[2.4]heptan-5-one](/img/structure/B13386412.png)
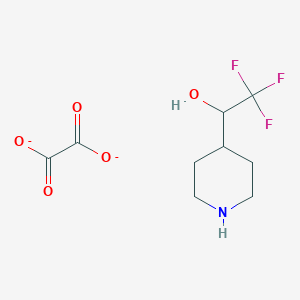
![(5-Bromo-2-chlorophenyl)-[4-(oxolan-3-yloxy)phenyl]methanone](/img/structure/B13386429.png)
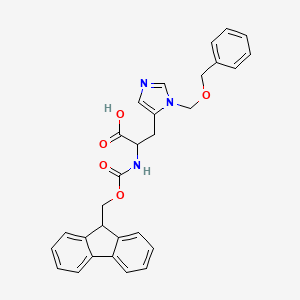
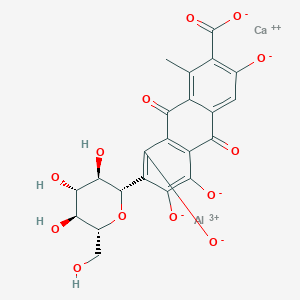
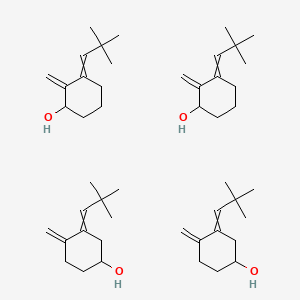
![4-[18-(4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13386461.png)

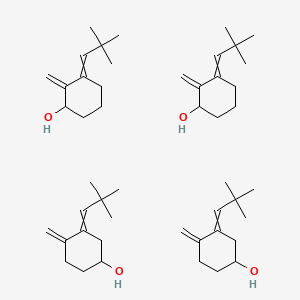
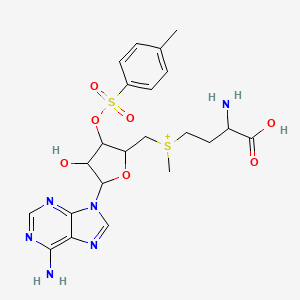
![2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B13386496.png)
![N'-hydroxy-N-[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide](/img/structure/B13386509.png)
![2-[[2-[(2-Acetamido-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B13386512.png)
![2,2-Dimethyl-4-oxo-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-6-carboxylic acid](/img/structure/B13386515.png)
